Ethyl 2-aminopent-4-ynoate hydrochloride
Overview
Description
Ethyl 2-aminopent-4-ynoate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ethyl 2-aminopent-4-ynoate hydrochloride involves several steps. One common method includes the reaction of ethyl propiolate with ammonia to form ethyl 2-aminopent-4-ynoate, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Ethyl 2-aminopent-4-ynoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond in the compound to a double or single bond.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-aminopent-4-ynoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-aminopent-4-ynoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-aminopent-4-ynoate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-butynoate: This compound has a similar structure but differs in the position of the triple bond.
Ethyl 2-amino-4-butynoate: Another similar compound with a different arrangement of the carbon chain.
Ethyl 2-amino-5-hexynoate: This compound has a longer carbon chain compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-aminopent-4-ynoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h1,6H,4-5,8H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISGDPENHRWQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160009-06-3 | |
Record name | ethyl 2-aminopent-4-ynoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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